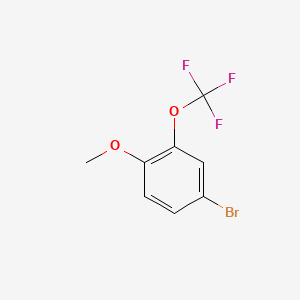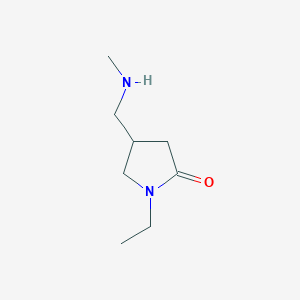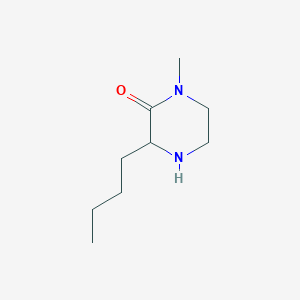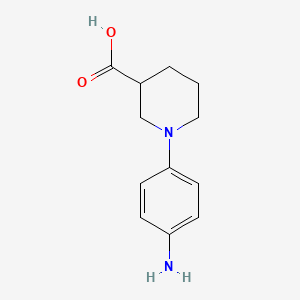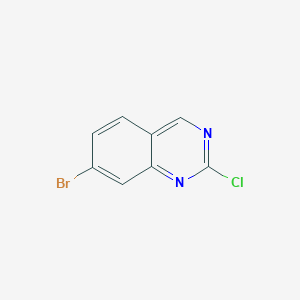
1-Bromo-4,5-dichloro-2-fluorobenzene
Overview
Description
1-Bromo-4,5-dichloro-2-fluorobenzene is a polyhalogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms on a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4,5-dichloro-2-fluorobenzene can be synthesized through halogenation reactions of benzene derivatives. One common method involves the electrophilic aromatic substitution of benzene with bromine, chlorine, and fluorine in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes that allow for precise control of reaction conditions, ensuring high yield and purity. The use of advanced catalysts and optimized reaction parameters helps in achieving large-scale production efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4,5-dichloro-2-fluorobenzene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly employed.
Substitution: Various reagents such as sodium hydroxide (NaOH) for nucleophilic substitution or bromine (Br2) for electrophilic substitution are used.
Major Products Formed:
Oxidation: 1-Bromo-4,5-dichloro-2-fluorobenzoic acid or 1-Bromo-4,5-dichloro-2-fluorobenzaldehyde.
Reduction: this compound can be reduced to this compound with fewer halogen atoms.
Substitution: Products include various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
1-Bromo-4,5-dichloro-2-fluorobenzene is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Bromo-4,5-dichloro-2-fluorobenzene exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
1-Bromo-4,5-dichloro-2-fluorobenzene is similar to other polyhalogenated benzene derivatives, such as:
1-Bromo-2,5-dichloro-4-fluorobenzene
1-Bromo-4-chloro-2-fluorobenzene
1,4-Dibromo-2-fluorobenzene
Uniqueness: What sets this compound apart is its specific pattern of halogenation, which influences its reactivity and applications. The presence of multiple halogens on the benzene ring provides unique chemical properties that are leveraged in various scientific and industrial processes.
Properties
IUPAC Name |
1-bromo-4,5-dichloro-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-3-1-4(8)5(9)2-6(3)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKOUNMAKAPKIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661532 | |
| Record name | 1-Bromo-4,5-dichloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160573-64-7 | |
| Record name | 1-Bromo-4,5-dichloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


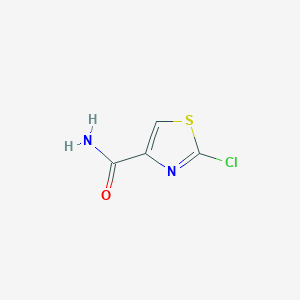
![4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1520598.png)
![Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B1520599.png)

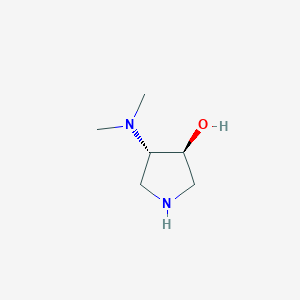
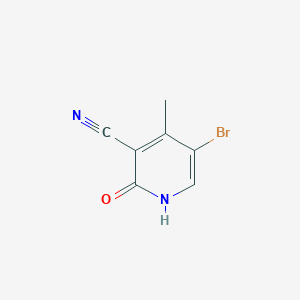
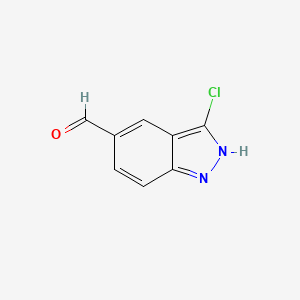
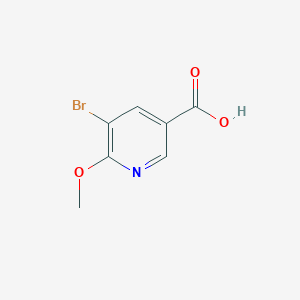
![8-Benzyl-4-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1520613.png)
